Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate typically involves the reaction of hydrazinecarboxylic acid derivatives with brominated compounds under controlled conditions. One common method includes the use of hydrazinecarboxylic acid, 2-(2-bromoethylidene)-, and phenylmethyl ester . The reaction conditions often require specific solvents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate has gained significant attention in scientific research due to its potential biological activity. Some of its applications include:
Mechanism of Action
The mechanism of action of Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate include:
- Hydrazinecarboxylic acid derivatives
- Brominated organic compounds
- Phenylmethyl esters
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-[(E)-2-bromoethylideneamino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-6-7-12-13-10(14)15-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,13,14)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUMYUCGFLCNPC-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NN=CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/N=C/CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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